molecular formula C19H20ClN3O B2838983 4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 370588-24-2

4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2838983
CAS No.: 370588-24-2
M. Wt: 341.84
InChI Key: DEMAAQLFLVAYPH-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound . This type of compounds are known to have various pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrazoloquinoline core with various substituents. The molecules form a chain via an N–H…O hydrogen bond along the c axis by the operation of a c-glide plane, with N…O = 2.761 (3) A and N–H…O = 165 degrees .

Scientific Research Applications

Synthesis and Structural Analysis

One of the foundational studies in the synthesis of related compounds involved reactions of 5-amino-3-methyl-1-phenylpyrazole and 5-amino-3-(4-chlorophenyl)-1H-pyrazole with dimedone and p-substituted benzaldehydes in ethanol, leading to the formation of tricyclic linear 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones in good yields. The linear structures and regiospecificity of the reaction were confirmed via NMR measurements (Quiroga et al., 1998).

Another study detailed the synthesis of 4-aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-ones via a three-component reaction involving aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexandione, and 5-amino-3-methyl-1-phenylpyrazole in ionic liquid without using any catalyst. This approach highlighted the advantages of milder reaction conditions, shorter reaction times, and an environmentally friendly procedure (Shi & Yang, 2011).

Potential Applications

The antimycobacterial activity of benzopyrazolo[3,4-b]quinolindiones was explored in a study where novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones were synthesized and evaluated against Mycobacterium spp strains. Some compounds showed significant inhibitory activity, indicating potential for antimycobacterial drug development (Quiroga et al., 2014).

In addition to antimicrobial properties, some derivatives have shown potent antiproliferative activities against various human cancer cell lines, suggesting their potential as chemotherapeutic agents. A study synthesized novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and assessed their antiproliferative activities, finding significant cytotoxic activity and induction of apoptotic cell death in cancer cells (Cankara Pirol et al., 2014).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis methods, detailed characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and potential pharmacological activities .

Properties

IUPAC Name

4-(4-chlorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-10-15-16(11-4-6-12(20)7-5-11)17-13(21-18(15)23-22-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMAAQLFLVAYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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